2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
Description
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is a versatile chemical compound used in scientific research for its diverse applications, including drug discovery and material synthesis. This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-11-19(8-9-24-16)27-15-17-5-4-10-26(14-17)22-12-18(13-23)20-6-2-3-7-21(20)25-22/h2-3,6-9,11-12,17H,4-5,10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKHBPNEKPNWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4C(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves several steps. One common method includes the reaction of 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is widely used in scientific research for its diverse applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile stands out due to its unique structure and properties. Similar compounds include other quinoline derivatives, such as chloroquine and camptothecin, which also have significant biological activities . the specific functional groups and molecular structure of this compound confer unique properties that make it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
